Regulatory-Defined Identity as an Oxaprozin Impurity vs. Parent Drug and Other Impurities
1H-Imidazole-2-propanoic acid, 4,5-diphenyl- is designated as Oxaprozin Impurity 1 (or Imidazole Analog) in regulatory documentation, differentiating it from the active pharmaceutical ingredient (API) Oxaprozin [1]. While the parent drug Oxaprozin exhibits an anti-inflammatory effect 2-9 times stronger than aspirin and ibuprofen in animal models , the impurity itself is not indicated for therapeutic use. Its utility is in analytical methods, where it serves as a reference marker for purity assessment, distinct from other related substances like Oxaprozin Impurity 9 (the methyl ester derivative, CAS 1075748-68-3) or the N-Nitroso Oxaprozin impurity .
| Evidence Dimension | Identity and Intended Use |
|---|---|
| Target Compound Data | Oxaprozin Impurity 1; Reference Standard for purity analysis [1] |
| Comparator Or Baseline | Oxaprozin (API): Anti-inflammatory; Aspirin/Ibuprofen: Analgesic |
| Quantified Difference | Not applicable (qualitative difference in use-case) |
| Conditions | Regulatory and analytical chemistry context |
Why This Matters
For analytical method development and quality control of Oxaprozin, this specific impurity standard is required to meet pharmacopeial compliance; the parent drug or other impurities cannot substitute for it.
- [1] NCATS Inxight Drugs. OXAPROZIN IMIDAZOLE ANALOG. UNII: XX3M423H8H. https://inxight.ncats.io/substance/XX3M423H8H View Source
